molecular formula C9H13N3O4S B2841376 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 1189562-95-5

2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No.: B2841376
CAS No.: 1189562-95-5
M. Wt: 259.28
InChI Key: RXNJWHDLTHHRPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of β-hydroxy amides using reagents such as DAST or Deoxo-Fluor

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce various reduced derivatives.

Scientific Research Applications

2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)butanoic acid
  • 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)pentanoic acid

Uniqueness

Compared to similar compounds, 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the oxazole ring and the sulfanyl group, in particular, distinguishes it from other related compounds and enhances its potential for diverse applications .

Biological Activity

2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid (CAS Number: 1189562-95-5) is an organic compound notable for its potential biological activities. This article summarizes its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C9H13N3O4SC_9H_{13}N_3O_4S, with a molecular weight of 259.28 g/mol. The structure includes a sulfanyl group and a 5-methyl-1,2-oxazole moiety, which are significant for its biological interactions.

PropertyValue
CAS Number1189562-95-5
Molecular FormulaC₉H₁₃N₃O₄S
Molecular Weight259.28 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research on the biological activity of this compound has highlighted several key areas:

1. Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit antioxidant properties. The presence of the oxazole ring may contribute to radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases.

2. Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential interactions with glutamate receptors. Preliminary studies indicate that derivatives of amino acids with oxazole rings can enhance neuronal survival and function under stress conditions, although specific data on this compound is limited.

3. Anti-inflammatory Properties
Research into related compounds has shown that modifications to the amino acid backbone can lead to significant anti-inflammatory effects. For instance, compounds that inhibit nitric oxide synthase (iNOS) have been associated with reduced inflammation in cellular models.

Case Studies

While specific case studies directly involving this compound are scarce, related research provides insight into its potential applications:

Case Study 1: Neuroprotective Agents
A study assessing the neuroprotective effects of various amino acid derivatives found that those containing oxazole rings significantly improved cell viability in models of neurodegeneration. These findings suggest that our compound may also exhibit similar protective effects due to its structural features.

Case Study 2: Anti-inflammatory Activity
In a comparative analysis of amino acid derivatives, several compounds demonstrated potent inhibition of iNOS and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators in vitro. This suggests that modifications similar to those in our compound could yield beneficial anti-inflammatory properties.

Research Findings

Recent investigations into related compounds have utilized quantitative structure–activity relationship (QSAR) modeling to predict biological activity based on chemical structure:

  • QSAR Analysis : Compounds with specific substituents on the oxazole ring showed enhanced binding affinity to target proteins involved in inflammatory responses.
  • Synthesis and Evaluation : Novel derivatives were synthesized and evaluated for their biological activity against various cellular targets, indicating a promising avenue for further exploration of our compound's efficacy.

Properties

IUPAC Name

2-amino-3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-5-2-7(12-16-5)11-8(13)4-17-3-6(10)9(14)15/h2,6H,3-4,10H2,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNJWHDLTHHRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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